molecular formula C7H10O3 B14229922 Hexahydro-2H-2,5-epoxy-1,3-benzodioxole CAS No. 722545-98-4

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole

Cat. No.: B14229922
CAS No.: 722545-98-4
M. Wt: 142.15 g/mol
InChI Key: QWBPYPTUMWVXKP-UHFFFAOYSA-N
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Description

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole is a bicyclic organic compound characterized by a fully hydrogenated benzodioxole core (hexahydro) and an epoxy bridge spanning positions 2 and 3. Its structure combines a benzodioxole moiety (a benzene ring fused to a 1,3-dioxole ring) with partial saturation and an oxygen-containing epoxide group.

Properties

CAS No.

722545-98-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,9,10-trioxatricyclo[4.3.1.03,8]decane

InChI

InChI=1S/C7H10O3/c1-2-5-6-3-4(1)8-7(9-5)10-6/h4-7H,1-3H2

InChI Key

QWBPYPTUMWVXKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1OC(O2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the epoxy group into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Hexahydro-2H-2,5-epoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 2,2-Diphenyl-1,3-benzodioxole (): A fully aromatic benzodioxole derivative with two phenyl substituents.
  • 6-Benzyl-1,3-benzodioxole derivatives (): Antimitotic agents with a benzyl group at position 6 and specific substitutions (e.g., para-methoxy groups).

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Hexahydro-2H-2,5-epoxy-1,3-benzodioxole and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents GI Absorption BBB Permeability Biological Activity
This compound C₇H₁₀O₃ 142.15 Epoxy bridge (positions 2,5) N/A N/A Hypothesized reactivity
2,2-Diphenyl-1,3-benzodioxole C₁₉H₁₄O₂ 274.31 Phenyl groups (positions 2,2) High Yes Bioactivity in Moringa extracts
6-Benzyl-1,3-benzodioxole derivatives Varies ~300–350 Benzyl group (position 6), methoxy N/A N/A Antimitotic, tubulin inhibition
Key Findings:

6-Benzyl derivatives require specific substitutions (e.g., para-methoxy groups) for antimitotic activity, suggesting that minor structural changes (e.g., Hexahydro’s saturation) could drastically alter target binding .

ADMET Profiles :

  • 2,2-Diphenyl-1,3-benzodioxole exhibits favorable druggability (Lipinski-compliant) and high GI absorption, attributed to its moderate molecular weight (274.31 g/mol) and balanced lipophilicity .
  • This compound’s lower molecular weight (142.15 g/mol) and polar epoxy group may reduce BBB permeability compared to its aromatic analogs.

Mechanistic Comparisons :

  • 6-Benzyl-1,3-benzodioxole derivatives act as competitive inhibitors of colchicine binding to tubulin, mimicking podophyllotoxin . Hexahydro’s saturated structure and epoxy bridge likely preclude similar interactions, highlighting the critical role of aromaticity in antimitotic activity.

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